Cas no 1016528-39-4 (3-amino-N-butyl-N-methylbenzene-1-sulfonamide)

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its amino and alkyl-substituted aromatic structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of both amino and sulfonamide functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its butyl and methyl substituents contribute to improved solubility in organic solvents, facilitating its use in various reaction conditions. The compound's structural features make it a versatile building block for designing sulfonamide-based compounds with potential pharmacological or agrochemical relevance. Proper handling and storage are recommended due to its reactive functional groups.
3-amino-N-butyl-N-methylbenzene-1-sulfonamide structure
1016528-39-4 structure
商品名:3-amino-N-butyl-N-methylbenzene-1-sulfonamide
CAS番号:1016528-39-4
MF:C11H18N2O2S
メガワット:242.337821483612
MDL:MFCD09803439
CID:4566842
PubChem ID:20119059

3-amino-N-butyl-N-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, 3-amino-N-butyl-N-methyl-
    • 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide
    • 3-amino-N-butyl-N-methylbenzene-1-sulfonamide
    • MDL: MFCD09803439
    • インチ: 1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3
    • InChIKey: VTGVFUXEOWKYOB-UHFFFAOYSA-N
    • ほほえんだ: C1(S(N(CCCC)C)(=O)=O)=CC=CC(N)=C1

計算された属性

  • せいみつぶんしりょう: 242.108899g/mol
  • どういたいしつりょう: 242.108899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 242.34g/mol
  • トポロジー分子極性表面積: 71.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-amino-N-butyl-N-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-201339-0.05g
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
0.05g
$69.0 2023-09-16
TRC
A631163-50mg
3-Amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4
50mg
$ 95.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00993007-5g
3-Amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
5g
¥6530.0 2023-04-06
Enamine
EN300-201339-0.1g
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
0.1g
$105.0 2023-09-16
Enamine
EN300-201339-0.25g
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
0.25g
$149.0 2023-09-16
Aaron
AR01B99M-100mg
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
100mg
$170.00 2025-02-09
Aaron
AR01B99M-2.5g
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
2.5g
$1062.00 2023-12-16
Aaron
AR01B99M-250mg
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
250mg
$230.00 2025-02-09
1PlusChem
1P01B91A-5g
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
5g
$1440.00 2023-12-27
1PlusChem
1P01B91A-250mg
3-amino-N-butyl-N-methylbenzene-1-sulfonamide
1016528-39-4 95%
250mg
$201.00 2025-03-19

3-amino-N-butyl-N-methylbenzene-1-sulfonamide 関連文献

3-amino-N-butyl-N-methylbenzene-1-sulfonamideに関する追加情報

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide (CAS No. 1016528-39-4): A Comprehensive Overview

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide, identified by the CAS registry number 1016528-39-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an aromatic benzene ring with a sulfonamide group and an aminoalkyl substituent. The presence of these functional groups imparts versatile chemical properties, making it a valuable molecule for various applications.

The molecular structure of 3-amino-N-butyl-N-methylbenzene-1-sulfonamide consists of a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH). The amino group (-NH₂) is attached at the 3-position of the benzene ring, while the sulfonamide nitrogen is further substituted with a butyl and methyl group. This combination of functional groups provides the molecule with both nucleophilic and electrophilic sites, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, including polymers and pharmaceutical agents.

One of the most notable aspects of this compound is its role in drug discovery. The sulfonamide group is known to exhibit bioisosteric properties, making it a promising candidate for replacing other functional groups in drug molecules without significantly altering their pharmacokinetic profiles. Recent research has explored its use as a scaffold for developing inhibitors of various enzymes, including kinases and proteases. For instance, studies published in 2023 have demonstrated that derivatives of 3-amino-N-butyl-N-methylbenzene-1-sulfonamide can effectively inhibit the activity of certain oncogenic kinases, suggesting potential applications in cancer therapy.

In addition to its pharmaceutical applications, 3-amino-N-butyl-N-methylbenzene-1-sulfonamide has also found utility in materials science. Its ability to form stable covalent bonds makes it an ideal candidate for synthesizing high-performance polymers. Researchers have reported that incorporating this compound into polymer networks can significantly enhance their mechanical properties, such as tensile strength and flexibility. Furthermore, its ability to undergo click chemistry reactions has opened new avenues for constructing stimuli-responsive materials, which can respond to external stimuli like temperature or pH changes.

The synthesis of 3-amino-N-butyl-N-methylbenzene-1-sulfonamide typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the nucleophilic substitution of an appropriate benzene sulfonate precursor with an amine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for large-scale applications.

From an environmental perspective, understanding the degradation pathways of 3-amino-N-butyl-N-methylbenzene-1-sulfonamide is crucial for assessing its potential ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation via hydrolysis and oxidation mechanisms. However, further research is needed to evaluate its persistence in different environmental compartments and to develop strategies for mitigating any adverse effects.

In conclusion, 3-amino-N-butyl-N-methylbenzene-1-sulfonamide (CAS No. 1016528-39-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd